Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate
CAS No.: 162849-95-8
Cat. No.: VC21117308
Molecular Formula: C28H35N3O5S
Molecular Weight: 525.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162849-95-8 |
|---|---|
| Molecular Formula | C28H35N3O5S |
| Molecular Weight | 525.7 g/mol |
| IUPAC Name | tert-butyl N-[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate |
| Standard InChI | InChI=1S/C28H35N3O5S/c1-28(2,3)36-27(34)30-22(14-20-10-6-4-7-11-20)16-25(32)24(15-21-12-8-5-9-13-21)31-26(33)35-18-23-17-29-19-37-23/h4-13,17,19,22,24-25,32H,14-16,18H2,1-3H3,(H,30,34)(H,31,33)/t22-,24-,25-/m0/s1 |
| Standard InChI Key | NURNDOWJCSUXHT-HVCNVCAESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
Introduction
Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate is a complex organic compound belonging to the class of heterocyclic compounds. It features a thiazole ring and various functional groups, making it a compound of interest in medicinal chemistry and materials science due to its unique structural features .
Key Structural Features:
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Stereochemistry: The compound has a specific stereochemistry, which is crucial for its biological activity and interactions with biological targets.
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Functional Groups: It includes a thiazole ring, carbamate, and a tert-butoxycarbonyl (Boc) protected amino group.
Molecular Formula and Weight:
Synthesis:
The synthesis of this compound typically involves several key steps, including the formation of the thiazole ring and the incorporation of the carbamate and Boc-protected amino groups. Techniques such as microwave-assisted synthesis or continuous flow reactors may be used to enhance efficiency and yield.
Stability and Reactivity:
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Stability: The compound is generally stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions.
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Reactivity: It can participate in various chemical reactions, including oxidation and substitution reactions, using reagents like hydrogen peroxide and lithium aluminum hydride.
Potential Applications:
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Medicinal Chemistry: Due to its complex structure and potential biological activity, it may have applications in drug development.
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Materials Science: Its unique structural features could be exploited in materials synthesis.
Research Findings:
Research into this compound is ongoing, with a focus on understanding its pharmacological properties and potential interactions with biological targets. Specific molecular targets would depend on further studies into its mechanism of action.
Compound Information
| Property | Value |
|---|---|
| Molecular Formula | C28H35N3O5S |
| Molecular Weight | 525.7 g/mol |
| PubChem CID | 22858342 |
| Synonyms | Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate, tert-Butyl (thiazol-5-ylmethyl) ((2S,3S,5S)-3-hydroxy-1,6-diphenylhexane-2,5-diyl)dicarbamate |
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